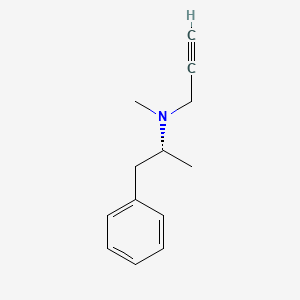
Selegilina
Descripción general
Descripción
Es un inhibidor selectivo e irreversible de la monoaminooxidasa tipo B (MAO-B), que juega un papel crucial en la descomposición de la dopamina en el cerebro . Al inhibir esta enzima, la selegilina ayuda a aumentar los niveles de dopamina, aliviando así los síntomas asociados con la deficiencia de dopamina .
Aplicaciones Científicas De Investigación
La selegilina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La selegilina ejerce sus efectos inhibiendo selectiva e irreversiblemente la MAO-B dentro de las vías nigroestriatales del sistema nervioso central . Esta inhibición bloquea el metabolismo microsomal de la dopamina, mejorando así la actividad dopaminérgica en la sustancia negra . Además, la this compound puede aumentar la actividad dopaminérgica a través de mecanismos distintos a la inhibición de la MAO-B .
Análisis Bioquímico
Biochemical Properties
Selegiline plays a significant role in biochemical reactions, particularly in the metabolism of dopamine, a crucial neurotransmitter. It binds to MAO-B within the nigrostriatal pathways in the central nervous system, blocking the metabolism of dopamine and enhancing dopaminergic activity . This interaction with MAO-B is selective and irreversible .
Cellular Effects
Selegiline has profound effects on various types of cells and cellular processes. It increases the concentration of dopamine in the brain by inhibiting its breakdown, thereby influencing cell function . It has been shown to modulate lipid metabolism by activating AMPK pathways of epididymal white adipose tissues . Furthermore, it has been observed to induce the differentiation of EC cells into neuron-like cells in a concentration-dependent manner .
Molecular Mechanism
The mechanism of action of Selegiline is primarily through the inhibition of MAO-B. By binding to MAO-B, Selegiline blocks the breakdown of dopamine, thereby enhancing dopaminergic activity in the substantial nigra . It may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Selegiline have been observed to change over time. For instance, it has been reported that Selegiline reduced body weight and fat accumulation, and improved glucose metabolism without a corresponding change in food intake, in HFD-fed obese mice . Additionally, it has been found that Selegiline treatment had a dramatic effect on neuronal morphology .
Dosage Effects in Animal Models
The effects of Selegiline vary with different dosages in animal models. For instance, it has been reported that Selegiline increased the sexual activity in rodents with low sexual activity and correspondingly increased lifespan .
Metabolic Pathways
Selegiline is involved in the metabolic pathway of dopamine. By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby increasing its concentration in the brain . Selegiline is metabolized by three distinct pathways: N-dealkylation, β-carbon hydroxylation, and ring-hydroxylation .
Transport and Distribution
Selegiline is rapidly absorbed from the gastrointestinal tract and is distributed and metabolized very rapidly . It is lipophilic and therefore penetrates quickly into the tissues . The median apparent volume of distribution at steady state (Vss) after an intravenous 10-mg dose is approximately 130 L .
Subcellular Localization
The subcellular localization of Selegiline is primarily within the nigrostriatal pathways in the central nervous system, where it binds to MAO-B and inhibits the metabolism of dopamine .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común para sintetizar selegilina implica la reacción de R-(-)-N,α-dimetilfeniletilamina con 3-bromo-1-propino . Esta reacción se lleva a cabo típicamente en una mezcla de solventes de un hidrocarburo aromático y agua a temperaturas que van desde 30°C hasta 50°C . La this compound se aísla luego de la fase orgánica y se convierte en su forma de clorhidrato .
Otro enfoque implica una síntesis quimioenzimática utilizando aminación reductora catalizada por reductasa de imina . Este método ofrece una alta conversión y estereoselectividad, lo que lo convierte en una técnica valiosa para la producción de this compound .
Métodos de producción industrial
La producción industrial de this compound a menudo emplea rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
La selegilina se somete a varias reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse para formar desmetilthis compound y otros metabolitos.
Reducción: La aminación reductora es un paso clave en su síntesis.
Sustitución: La reacción con 3-bromo-1-propino es un ejemplo de una reacción de sustitución.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: La aminación reductora típicamente implica el uso de enzimas reductasas de imina.
Sustitución: La reacción con 3-bromo-1-propino requiere un solvente de hidrocarburo aromático y agua.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen desmetilthis compound, levometanfetamina y levoanfetamina .
Comparación Con Compuestos Similares
La selegilina a menudo se compara con otros inhibidores de la MAO-B como la rasagilina . Ambos compuestos comparten mecanismos de acción similares, pero la this compound tiene propiedades únicas que la hacen diferente:
Efectos neuroprotectores: Se ha demostrado que la this compound tiene posibles efectos neuroprotectores, que aún se están investigando.
Lista de compuestos similares
- Rasagilina
- Safinamida
- Pargilina
La combinación única de this compound de selectividad, eficacia y posibles propiedades neuroprotectoras la convierten en un compuesto valioso tanto en entornos clínicos como de investigación.
Propiedades
IUPAC Name |
(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLKOACVSPNER-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)N(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14611-52-0 (hydrochloride), 2079-54-1 (deprenyl.hydrochloride) | |
| Record name | Selegiline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023575 | |
| Record name | Selegiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although the mechanisms for selegiline's beneficial action in the treatment of Parkinson's disease are not fully understood, the selective, irreversible inhibition of monoamine oxidase type B (MAO-B) is thought to be of primary importance. MAO-B is involved in the oxidative deamination of dopamine in the brain. Selegiline binds to MAO-B within the nigrostriatal pathways in the central nervous system, thus blocking microsomal metabolism of dopamine and enhancing the dopaminergic activity in the substantial nigra. Selegiline may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B. At higher doses, selegiline can also inhibit monozmine oxidase type A (MAO-A), allowing it to be used for the treatment of depression. | |
| Record name | Selegiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01037 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14611-51-9 | |
| Record name | Selegiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selegiline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selegiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01037 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selegiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneethanamine, N,.alpha.-dimethyl-N-2-propynyl-, (R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELEGILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K1V7GP655 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
141-142 °C | |
| Record name | Selegiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01037 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)
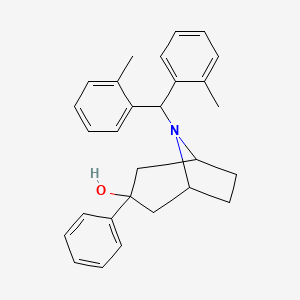
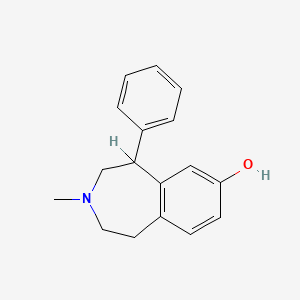
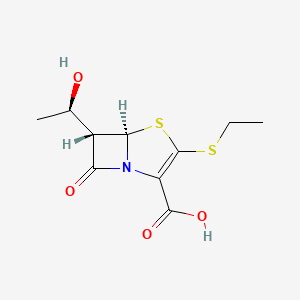
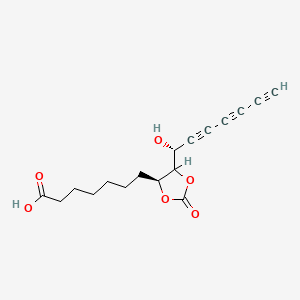
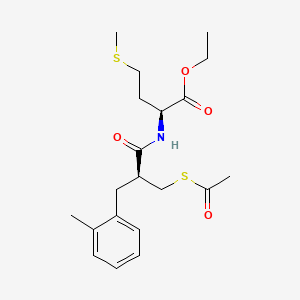
![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)
![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)
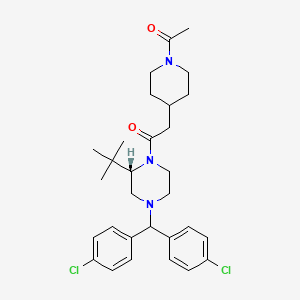
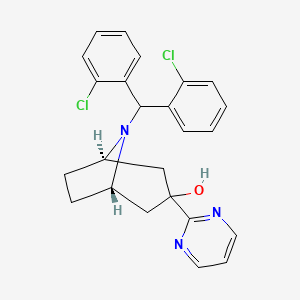
![2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681545.png)
![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681546.png)
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)
